molecular formula C15H11N5O2 B3820673 1-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole

1-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole

Cat. No.: B3820673
M. Wt: 293.28 g/mol
InChI Key: MZAIALQEBXNNHJ-IZZDOVSWSA-N
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Description

1-(4-Nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring substituted with a nitrophenyl group and a phenylethenyl group

Preparation Methods

The synthesis of 1-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole typically involves the reaction of 4-nitrobenzyl chloride with sodium azide to form 4-nitrobenzyl azide. This intermediate is then subjected to a cycloaddition reaction with phenylacetylene under appropriate conditions to yield the desired tetrazole compound. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the cycloaddition process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include amino derivatives, substituted tetrazoles, and various oxidized products .

Scientific Research Applications

1-(4-Nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, the compound may inhibit the activity of bacterial enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The nitrophenyl and phenylethenyl groups contribute to the compound’s binding affinity and specificity, enhancing its effectiveness as a therapeutic agent .

Comparison with Similar Compounds

Similar compounds to 1-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole include:

The uniqueness of this compound lies in its combination of the tetrazole ring with the nitrophenyl and phenylethenyl groups, which imparts distinct chemical and biological properties not observed in the similar compounds listed above.

Properties

IUPAC Name

1-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2/c21-20(22)14-9-7-13(8-10-14)19-15(16-17-18-19)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAIALQEBXNNHJ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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